molecular formula C8H10N2O2 B7818627 3-METHOXYBENZAMIDOXIME

3-METHOXYBENZAMIDOXIME

Cat. No.: B7818627
M. Wt: 166.18 g/mol
InChI Key: CEHMGZTZNNEADY-UHFFFAOYSA-N
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Description

3-METHOXYBENZAMIDOXIME is an organic compound with the molecular formula C8H10N2O2 It is a derivative of benzamidine, characterized by the presence of a hydroxy group and a methoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

3-METHOXYBENZAMIDOXIME can be synthesized from 3-methoxybenzonitrile. The general procedure involves the reaction of 3-methoxybenzonitrile with hydroxylamine monohydrate in ethanol at 90°C for 1.5 hours in a sealed tube. The reaction mixture is then evaporated to dryness to obtain the desired amidoxime without further purification .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis typically follows similar procedures as in laboratory settings, with potential scaling adjustments to accommodate larger production volumes.

Chemical Reactions Analysis

Types of Reactions

3-METHOXYBENZAMIDOXIME undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oximes or nitriles.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: The methoxy and hydroxy groups on the benzene ring can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens or sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include oximes, amines, and substituted benzamidines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-METHOXYBENZAMIDOXIME has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of inflammatory and infectious diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-METHOXYBENZAMIDOXIME involves its interaction with specific molecular targets, such as enzymes. It acts as an inhibitor of certain proteases, which are enzymes that break down proteins. By inhibiting these enzymes, the compound can modulate various biological pathways and exert its effects .

Comparison with Similar Compounds

Similar Compounds

    Benzamidine: The parent compound, benzamidine, is a well-known protease inhibitor.

    N-Hydroxy-benzamidine: Similar to 3-METHOXYBENZAMIDOXIME but lacks the methoxy group.

    3-Methoxy-benzamidine: Similar but lacks the hydroxy group.

Uniqueness

This compound is unique due to the presence of both hydroxy and methoxy groups, which confer distinct chemical properties and potential biological activities. These functional groups can enhance the compound’s solubility, reactivity, and ability to interact with specific molecular targets.

Properties

IUPAC Name

N'-hydroxy-3-methoxybenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c1-12-7-4-2-3-6(5-7)8(9)10-11/h2-5,11H,1H3,(H2,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEHMGZTZNNEADY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73647-50-4
Record name 3-Methoxybenzamidoxime
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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